molecular formula C15H14ClN3O2 B3370455 BENZYL 3-CHLORO-7,8-DIHYDROPYRIDO[4,3-C]PYRIDAZINE-6(5H)-CARBOXYLATE CAS No. 39716-02-4

BENZYL 3-CHLORO-7,8-DIHYDROPYRIDO[4,3-C]PYRIDAZINE-6(5H)-CARBOXYLATE

Cat. No.: B3370455
CAS No.: 39716-02-4
M. Wt: 303.74 g/mol
InChI Key: XODCTMQQFDRQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate (CAS 39716-02-4) is a bicyclic heterocyclic compound featuring a pyridazino[4,3-c]pyridine core. Its molecular formula is C₁₅H₁₄ClN₃O₂, with a molecular weight of 303.74 g/mol . The benzyl ester at the 6-position and chloro substituent at the 3-position contribute to its physicochemical properties, such as moderate lipophilicity and reactivity in substitution reactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, though its specific applications remain proprietary .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-chloro-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-14-8-12-9-19(7-6-13(12)17-18-14)15(20)21-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODCTMQQFDRQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=NN=C21)Cl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145270
Record name Phenylmethyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39716-02-4
Record name Phenylmethyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39716-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-benzyl-2,3-dioxopyrrolidine with hydrazine derivatives, followed by chlorination and esterification steps .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, efficient, and cost-effective .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for various functionalized derivatives that are studied for their potential chemical properties .

Biology: In biological research, benzyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate is investigated for its potential antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine: The compound’s derivatives are explored for their pharmacological activities, including anti-inflammatory, analgesic, and antiplatelet effects. These properties make it a subject of interest in medicinal chemistry .

Industry: In the agrochemical industry, the compound is studied for its potential use as a herbicide or pesticide. Its ability to interfere with specific biological pathways in pests makes it a valuable candidate for agricultural applications .

Mechanism of Action

The mechanism of action of benzyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

(a) Pyridazine vs. Pyrimidine Derivatives
  • Target Compound: Pyridazino[4,3-c]pyridine core with a pyridazine ring (two adjacent nitrogen atoms).
(b) Substituent Position and Identity
  • 3-Chloro vs. 4-Chloro Derivatives :
    • Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 916420-27-4): Additional chlorine at the 4-position increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution .

Ester Group Modifications

Compound Name Ester Group Molecular Weight (g/mol) Key Properties Reference
Benzyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate Benzyl 303.74 High lipophilicity, slow hydrolysis
Ethyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate Ethyl 241.67 Lower molecular weight, higher volatility
tert-Butyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate tert-Butyl Not reported Enhanced steric protection, stability
  • Impact : Benzyl esters (e.g., target compound) confer greater lipophilicity, improving membrane permeability in drug design. Ethyl esters may enhance solubility in polar solvents, while tert-butyl esters resist enzymatic hydrolysis .

Halogen and Functional Group Variations

  • Chloro vs.

Research Implications

Structural variations significantly influence reactivity, solubility, and bioactivity. For example:

  • Chloro substituents favor electrophilic substitution, critical in kinase inhibitor synthesis.
  • Benzyl esters are preferred in prodrug design for sustained release, whereas ethyl esters may suit rapid-acting formulations.

Future studies should explore the biological activity correlation with substituent patterns, leveraging crystallography (e.g., SHELX programs ) for structural insights.

Biological Activity

Benzyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a pyridazine core structure with various substituents that influence its biological properties. The presence of the benzyl group and the chloro substituent are critical for its activity.

Anticancer Activity

In Vitro Studies:
Research indicates that derivatives of pyridazine, including this compound, exhibit potent anticancer activities. A study on 3,6-disubstituted pyridazines demonstrated their ability to induce apoptosis in breast cancer cell lines T-47D and MDA-MB-231. These compounds showed significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation (Table 1) .

CompoundIC50 (nM)Cell LineMechanism of Action
11l20.1MDA-MB-231Apoptosis induction
11m43.8T-47DCell cycle arrest

Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects involves modulation of cell cycle progression and induction of apoptosis. Flow cytometry analysis revealed that treatment with these compounds resulted in altered cell cycle distribution, suggesting a targeted approach to halt cancer cell growth .

Target Enzymatic Activity

Cyclin-Dependent Kinase Inhibition:
In silico studies have identified cyclin-dependent kinase 2 (CDK2) as a potential target for this compound. The binding interactions at the CDK2 active site were explored, revealing promising inhibitory activity against this enzyme, which is crucial for cell cycle regulation .

Other Biological Activities

Beyond anticancer properties, pyridazine derivatives have been investigated for additional biological activities:

  • Antimicrobial Activity: Some studies have reported antimicrobial effects against various pathogens, although specific data on this compound remains limited .
  • Anti-inflammatory Effects: Compounds within this class may also exhibit anti-inflammatory properties, adding to their therapeutic potential.

Case Studies and Clinical Implications

While extensive clinical trials specifically targeting this compound are still necessary to confirm its efficacy and safety in humans, preliminary data from related compounds suggest a promising future in oncology and possibly other therapeutic areas.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving precursors like ethyl 3-methylpyridazine-4-carboxylate. Key steps include nucleophilic substitution, microwave-assisted ring closure, and use of Lewis acid catalysts (e.g., Cu(OTf)₂) to accelerate cyclization . Yields vary with temperature, solvent polarity, and catalyst loading. For example, microwave heating reduces reaction time by 50–70% compared to conventional methods . Purification typically employs flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product at >95% purity .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are critical for characterization?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR (to identify aromatic protons and carbamate groups), FT-IR (C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula verification. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and confirms fused pyridazine-pyridine ring systems .

Q. What are the key chemical reactivity patterns of the chloro and carbamate functional groups in this compound?

  • Methodological Answer :

  • Chloro substituent : Participates in nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .
  • Benzyl carbamate : Undergoes hydrogenolysis (H₂/Pd-C) or acidolysis (TFA/DCM) to yield free amines for further derivatization .
  • Pyridazine ring : Susceptible to oxidation (KMnO₄) or reduction (NaBH₄) to modify electronic properties .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s interaction with biological targets, and what validation methods are recommended?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Focus on π-π stacking with pyridazine rings and hydrogen bonding with carbamate .
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based kinase assays). MD simulations (AMBER/CHARMM) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in crystallographic data vs. solution-phase NMR results for this compound?

  • Methodological Answer :

  • Crystallographic artifacts : Use SHELXD/SHELXE to re-refine X-ray data and check for disorder in the benzyl group .
  • Dynamic effects in solution : Employ variable-temperature NMR to identify conformational flexibility. NOESY correlations clarify spatial proximity of protons in solution .
  • Cross-validation : Compare experimental XRD bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G**) .

Q. How does the compound’s regioselectivity in SNAr reactions vary under catalytic vs. stoichiometric conditions?

  • Methodological Answer :

  • Catalytic conditions : Pd(0)/ligand systems (e.g., XPhos) promote C-3 substitution with arylboronic acids, achieving >80% regioselectivity .
  • Stoichiometric conditions : Excess KOtBu in DMSO favors C-7 substitution due to increased electron density at the pyridazine nitrogen .
  • Monitoring : Use LC-MS to track intermediate formation and optimize reaction time (typically 12–24 hrs) .

Contradictions and Mitigation

  • Spectral vs. Crystallographic Data : Discrepancies in dihedral angles between XRD and DFT models are resolved by using constrained refinement in SHELXL .
  • Biological Activity Variability : Batch-to-batch purity differences (e.g., residual Pd in catalytic reactions) are minimized via SPE cartridges (Biotage Isolera) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BENZYL 3-CHLORO-7,8-DIHYDROPYRIDO[4,3-C]PYRIDAZINE-6(5H)-CARBOXYLATE
Reactant of Route 2
BENZYL 3-CHLORO-7,8-DIHYDROPYRIDO[4,3-C]PYRIDAZINE-6(5H)-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.